What is Heptadec-8-enoic acid?
What is Heptadec-8-enoic acid?
An In-Depth Technical Guide to Heptadec-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptadec-8-enoic acid (C17:1n-9) is an odd-chain monounsaturated fatty acid that has been identified in various natural sources, including specific fungi and marine organisms. As an odd-chain fatty acid, its biosynthesis and metabolic significance differ from the more common even-chain fatty acids, suggesting unique biological roles that are not yet fully elucidated. This guide provides a comprehensive overview of the current scientific understanding of Heptadec-8-enoic acid, consolidating its physicochemical properties, isomeric forms, natural occurrence, and putative biosynthetic pathways. Furthermore, it details robust analytical methodologies for its extraction, separation, and quantification, which are critical for advancing research into its potential physiological functions and therapeutic applications. This document serves as a foundational resource for researchers aiming to investigate this rare and intriguing lipid molecule.
Introduction to Heptadec-8-enoic Acid
Heptadec-8-enoic acid is a monounsaturated fatty acid with a 17-carbon backbone. Its defining feature is a single double bond located at the 8th carbon atom from the carboxyl end. Like other unsaturated fatty acids, it can exist as geometric isomers, cis and trans, with the cis configuration, (Z)-heptadec-8-enoic acid, being the more common isomer found in nature.[1] The presence of an odd number of carbon atoms distinguishes it from the far more abundant even-chain fatty acids like oleic acid (C18:1) or palmitic acid (C16:0). This structural characteristic implies a distinct biosynthetic origin, typically involving propionyl-CoA as a primer instead of acetyl-CoA, and points towards specialized metabolic fates and biological activities that are subjects of ongoing scientific inquiry.
Physicochemical Properties
The molecular structure of Heptadec-8-enoic acid dictates its physical and chemical behavior. A comprehensive summary of its key properties, compiled from authoritative databases, is presented below.[1][2][3][4] Understanding these properties is fundamental for designing extraction protocols, developing analytical methods, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₂ | PubChem[1] |
| Molecular Weight | 268.4 g/mol | PubChem[1][2] |
| IUPAC Name (cis) | (8Z)-heptadec-8-enoic acid | PubChem[1] |
| IUPAC Name (trans) | (8E)-heptadec-8-enoic acid | PubChem[2] |
| Common Synonyms (cis) | cis-8-Heptadecenoic acid, Civetic acid, C17:1n-9 | PubChem[1] |
| InChIKey (cis) | ZBIGLIMGCLJKHN-KTKRTIGZSA-N | PubChem[1] |
| InChIKey (trans) | ZBIGLIMGCLJKHN-MDZDMXLPSA-N | PubChem[2] |
| SMILES (cis) | CCCCCCCC/C=C\CCCCCCC(=O)O | PubChem[1] |
| SMILES (trans) | CCCCCCCC/C=C/CCCCCCC(=O)O | PubChem[2] |
| XLogP3 (hydrophobicity) | 6.9 | PubChem[1][2] |
| Classification | Long-chain unsaturated fatty acid | LIPID MAPS[2] |
Isomeric Forms: cis and trans
The geometry of the double bond at the C8 position results in two distinct stereoisomers: (8Z)-heptadec-8-enoic acid (cis) and (8E)-heptadec-8-enoic acid (trans). This structural difference has profound implications for the molecule's three-dimensional shape and, consequently, its physical properties and biological function.
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cis Isomer ((Z)-heptadec-8-enoic acid): The acyl chain has a characteristic "kink" at the double bond. This bend disrupts efficient packing, leading to a lower melting point and increased fluidity, which is crucial for membrane dynamics.
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trans Isomer ((E)-heptadec-8-enoic acid): The acyl chain is more linear, resembling a saturated fatty acid. This allows for tighter packing, resulting in a higher melting point.
The distinct spatial arrangements of these isomers necessitate analytical techniques capable of resolving them, such as silver-ion chromatography or specific gas chromatography columns, to accurately assess their respective biological roles.
Caption: Putative biosynthetic pathway for Heptadec-8-enoic acid.
Biological Significance and Potential Roles
The biological role of Heptadec-8-enoic acid is not well-defined and represents a significant knowledge gap. However, based on the functions of other odd-chain and monounsaturated fatty acids, several potential roles can be hypothesized:
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Membrane Component: It may be incorporated into phospholipids, where its unique structure could influence membrane fluidity, protein function, and signaling domains.
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Metabolic Biomarker: As a non-dietary fatty acid for most mammals, its presence in tissues could serve as a biomarker for specific metabolic states or gut microbiota activity.
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Signaling Precursor: It could be a precursor to other bioactive lipids, such as N-acylethanolamines or other signaling molecules with specialized functions.
Recent research on its saturated counterpart, heptadecanoic acid (C17:0), has shown it can induce apoptosis in pancreatic cancer cells, suggesting that odd-chain fatty acids may possess therapeutic potential. [5]Further investigation is required to determine if Heptadec-8-enoic acid shares similar or has distinct bioactivities.
Methodologies for Analysis and Quantification
Accurate analysis of Heptadec-8-enoic acid requires robust and validated methodologies. The choice of technique depends on the sample matrix, the required sensitivity, and the need to differentiate between isomers.
Experimental Protocol: Extraction from Biological Matrices
This protocol describes a standard lipid extraction procedure applicable to tissues or cell cultures, based on the Folch method.
Causality: The use of a chloroform/methanol mixture is critical for disrupting cellular membranes and protein-lipid interactions, ensuring the quantitative extraction of lipids of varying polarities. The subsequent addition of a salt solution induces phase separation, partitioning the lipids into the lower chloroform layer while polar contaminants remain in the upper aqueous phase.
Methodology:
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Homogenization: Homogenize ~100 mg of tissue or 1x10⁷ cells in a glass tube with 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
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Extraction: Agitate vigorously for 20 minutes at room temperature.
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Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex briefly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
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Collection: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new tube.
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Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
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Storage: Store the dried lipid extract at -80°C until further analysis.
Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
For quantification and identification, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Causality: Derivatization to FAMEs is essential to decrease the boiling point and increase the thermal stability of the fatty acids, making them suitable for analysis by GC. The mass spectrometer provides definitive identification based on the fragmentation pattern and precise mass of the eluted FAME.
Methodology:
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Transesterification: Re-suspend the dried lipid extract (from Protocol 6.1) in 1 mL of 2% sulfuric acid in methanol.
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Incubation: Seal the tube and heat at 80°C for 1 hour.
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Extraction of FAMEs: After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly and centrifuge for 5 minutes.
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Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial.
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GC-MS Analysis:
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Injector: 250°C, splitless mode.
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Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).
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Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
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Identification: Identify the heptadec-8-enoic acid methyl ester peak by its retention time relative to a C17:1 FAME standard and its characteristic mass spectrum.
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Caption: General workflow for the analysis of Heptadec-8-enoic acid from biological samples.
Potential Applications in Research and Drug Development
While research into Heptadec-8-enoic acid is in its infancy, its unique odd-chain structure makes it a molecule of interest.
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Probing Lipid Metabolism: It can be used as a tracer in metabolic studies to investigate the pathways of odd-chain fatty acid synthesis, elongation, desaturation, and beta-oxidation.
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Antimicrobial Research: Fatty acids are known to have antimicrobial properties. The specific activity of Heptadec-8-enoic acid against various pathogens could be a fruitful area of investigation.
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Therapeutic Leads: Given the emerging link between odd-chain fatty acids and diseases like cancer, Heptadec-8-enoic acid and its derivatives warrant screening for bioactivity in various disease models. [5]Its role as a potential signaling molecule could unveil novel therapeutic targets.
Conclusion and Future Directions
Heptadec-8-enoic acid is a structurally distinct, yet poorly understood, odd-chain monounsaturated fatty acid. This guide has synthesized the available knowledge on its chemical properties, natural sources, and analytical methodologies. The primary challenge and opportunity for the scientific community lie in elucidating its biological function. Future research should focus on:
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Confirming Biosynthetic Pathways: Identifying and characterizing the specific desaturase enzymes responsible for its synthesis.
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Quantification in Tissues: Developing sensitive analytical methods to determine its abundance in various organisms and tissues under different physiological conditions.
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Functional Studies: Investigating its incorporation into complex lipids, its metabolic fate, and its effect on cellular processes such as signaling, inflammation, and proliferation.
Addressing these questions will be crucial in unlocking the full potential of Heptadec-8-enoic acid as a metabolic biomarker, a research tool, or a novel therapeutic agent.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5312439, cis-8-Heptadecenoic acid. Available: [Link]
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Cheméo (2023). 8-Heptadecenoic acid Chemical & Physical Properties. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5312438, 8E-heptadecenoic acid. Available: [Link]
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The Good Scents Company (2024). Heptadecanoic acid. Available: [Link]
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ResearchGate (2021). Putative 8-heptadecene biosynthetic pathway in L. incisa. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54538289, Heptadec-8-enoic acid. Available: [Link]
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Yoon, J. H., et al. (2024). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. ResearchGate. Available: [Link]
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PlantFAdb (2023). 17:1-delta-8c; 8-Heptadecenoic acid, (8Z). Available: [Link]
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Chemsrc (2025). heptadec-8-enoic acid | CAS#:7432-41-9. Available: [Link]
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